molecular formula C27H34N2O7S B10995425 methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10995425
M. Wt: 530.6 g/mol
InChI Key: HSPLSHBJHQGDHL-OVCLIPMQSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,3-thiazole core substituted with a 2-methylpropyl group at position 5 and a methyl ester at position 4.
  • An amide-linked hex-4-enoyl chain with a (4E)-configuration.
  • A 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran moiety at the terminal end of the hexenoyl chain.

The thiazole ring and ester group enhance metabolic stability and bioavailability compared to more polar analogs .

Properties

Molecular Formula

C27H34N2O7S

Molecular Weight

530.6 g/mol

IUPAC Name

methyl 2-[[(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C27H34N2O7S/c1-14(2)12-19-22(26(32)35-7)29-27(37-19)28-20(30)11-9-15(3)8-10-17-23(33-5)16(4)18-13-36-25(31)21(18)24(17)34-6/h8,14H,9-13H2,1-7H3,(H,28,29,30)/b15-8+

InChI Key

HSPLSHBJHQGDHL-OVCLIPMQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC)OC

Origin of Product

United States

Biological Activity

Methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS Number: 1574537-51-1) is a complex organic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C26H32N2O7SC_{26}H_{32}N_{2}O_{7}S and a molecular weight of approximately 516.6 g/mol. The structure includes a thiazole ring and a benzofuran moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC26H32N2O7S
Molecular Weight516.6 g/mol
CAS Number1574537-51-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antioxidant Activity : Compounds containing benzofuran and thiazole structures often demonstrate significant antioxidant properties, which can help in reducing oxidative stress in cells.
  • Anticancer Potential : Similar thiazole derivatives have shown promise in inhibiting tumor growth by interfering with cancer cell proliferation pathways.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the thiazole group suggests potential inhibition of enzymes involved in inflammatory and proliferative processes.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies

Recent studies have explored the effects of similar compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents from this class of compounds .
  • Antioxidant Evaluation : Research demonstrated that compounds with similar structures significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their utility as antioxidants .
  • Inflammation Model Testing : In vivo studies using animal models showed that certain thiazole derivatives reduced inflammation markers significantly compared to control groups .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. The structure of methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate suggests potential interactions with cancer cell pathways. For instance, compounds with similar structures have shown efficacy in inhibiting cell proliferation in various cancer lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

The compound's structural features may confer antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Compounds containing thiazole and benzofuran moieties have been studied for their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Potential in Treating Venous Diseases

A recent virtual screening study highlighted the potential of compounds similar to this compound in treating venous diseases. The study identified several candidates that exhibited multi-target activity against venous disease pathways, suggesting that this compound could be further explored for its therapeutic efficacy in this area .

Neuroprotective Effects

Research into thiazole derivatives has indicated that they may possess neuroprotective effects. These compounds can potentially modulate neuroinflammatory responses and offer protection against neurodegenerative conditions. The specific structure of the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection and cognitive enhancement .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in MDPI examined the anticancer effects of various benzofuran derivatives on human cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity against breast and prostate cancer cells .
  • Oxidative Stress Reduction : Another research article highlighted the role of thiazole-based compounds in reducing oxidative stress markers in cellular models. The findings suggest a promising avenue for developing new antioxidant therapies based on this class of compounds .
  • Venous Disease Treatment : A virtual screening approach identified several promising compounds for treating venous diseases, emphasizing the need for further exploration of this compound as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / Key Features Structural Differences Biological Relevance Reference
(4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide Replaces thiazole with 1,3,4-thiadiazole ; substituent at position 5 is isopropyl. Reduced steric bulk compared to 2-methylpropyl group; potential differences in target binding.
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Thiophene core instead of thiazole; lacks amide linkage. Lower cytotoxicity due to absence of hexenoyl chain; modified solubility profile.
Piroxicam Analogs (e.g., 13d, 13l, 13m) Benzothiazine core; sulfonamide linkage instead of thiazole-amide. Anti-HIV activity via integrase inhibition; similar docking interactions to raltegravir.
Lankacidin C Analogues Macrocyclic lactone backbone; distinct from thiazole-benzofuran hybrid. Antitumor activity via redox-cofactor interactions; 13% similarity to known BGCs.

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : The 2-methylpropyl group on the thiazole introduces steric hindrance, which may limit binding to flat active sites compared to isopropyl-substituted thiadiazole analogs .
  • Metabolic Stability : The thiazole ring resists oxidative metabolism better than thiophene or furan derivatives, extending half-life .

Mechanistic and Target-Based Comparisons

  • Cytotoxicity : Similar benzofuran-containing compounds exhibit cytotoxicity via protein target modulation (e.g., kinase inhibition), but target selection limitations may obscure specific pathways .
  • Molecular Docking : Analogous to piroxicam derivatives (), the compound may interact with enzymes requiring planar aromatic systems (e.g., integrases, kinases). Computational studies suggest shared binding poses with proteins favoring hydrophobic and hydrogen-bonding interactions .
  • Transcriptome Analysis: Structurally similar scaffolds (e.g., oleanolic acid vs. hederagenin in ) often share mechanisms of action (MOAs), implying that modifications to the hexenoyl chain or benzofuran could fine-tune activity without altering core MOAs .

Research Findings and Implications

  • Antitumor Potential: The compound’s benzofuran-thiazole scaffold aligns with cytotoxic agents, but its efficacy may vary from thiadiazole analogs due to electronic differences .
  • Metabolic Engineering: If biosynthesized by Pseudomonas spp., genome mining () could identify conserved BGCs for scalable production .

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